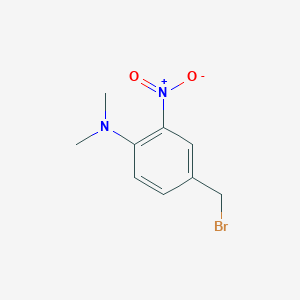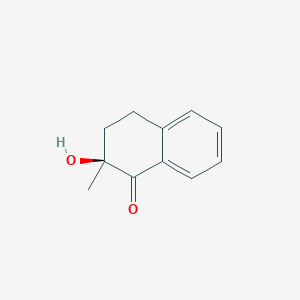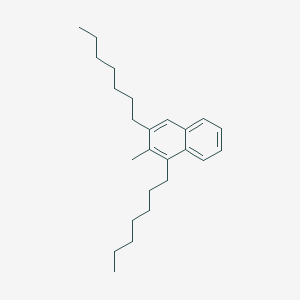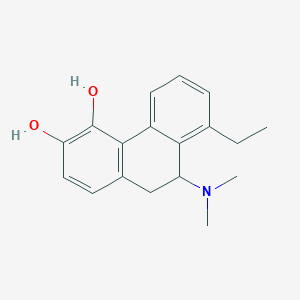
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol is an organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a dimethylamino group, an ethyl group, and two hydroxyl groups attached to the phenanthrene skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene derivatives followed by the introduction of the dimethylamino group and hydroxyl groups. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the alkylation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(Dimethylamino)-8-methyl-9,10-dihydrophenanthrene-3,4-diol
- 9-(Dimethylamino)-8-propyl-9,10-dihydrophenanthrene-3,4-diol
- 9-(Dimethylamino)-8-butyl-9,10-dihydrophenanthrene-3,4-diol
Uniqueness
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol is unique due to the specific combination of functional groups and the phenanthrene skeleton. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112060-08-9 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
9-(dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C18H21NO2/c1-4-11-6-5-7-13-16(11)14(19(2)3)10-12-8-9-15(20)18(21)17(12)13/h5-9,14,20-21H,4,10H2,1-3H3 |
InChI-Schlüssel |
BKBCUTKKIAFDIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(CC3=C(C2=CC=C1)C(=C(C=C3)O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
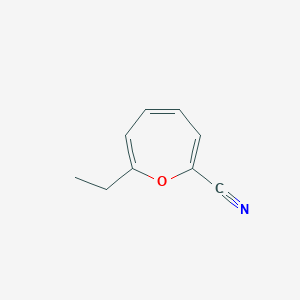
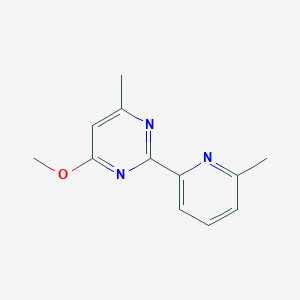

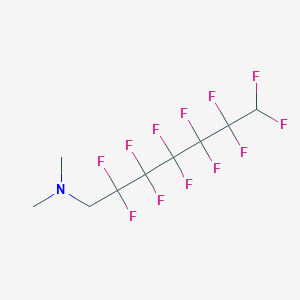
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
